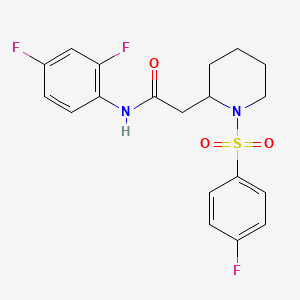

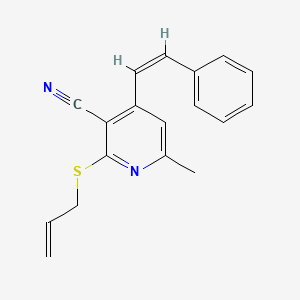

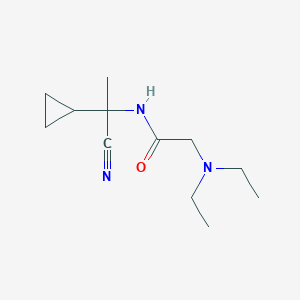

![molecular formula C12H9ClN4O2S B3016445 N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine CAS No. 339008-17-2](/img/structure/B3016445.png)

N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine" is a derivative of imidazo[2,1-b][1,3]thiazole, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities. The structure of this compound suggests that it may have interesting chemical properties and potential for biological activity, as indicated by the research on similar compounds.

Synthesis Analysis

The synthesis of related imidazo[2,1-b][1,3]thiazole derivatives has been reported in the literature. For instance, the reaction of N,N'-thiocarbonyl diimidazole with various 1,3-dipolar agents has led to the preparation of 5-substituted 2-(1-imidazolyl)-1,3,4-thiadiazoles and 5-(1-imidazolyl)-1,2,3,4-thiatriazole, as described in one study . Another study reports the synthesis of a thiazol-2-amine derivative by reacting 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been elucidated using techniques such as single-crystal X-ray diffraction . These analyses provide detailed information about the geometry and conformation of the molecules, which is crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Research has shown that imidazo[2,1-b][1,3]thiazole derivatives undergo various chemical reactions. For example, the rearrangement of 6-aryl-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazoles into [1,4]thiazino[3,4-c][1,2,4]oxadiazol-3-ones has been studied, revealing insights into the reaction mechanism and the influence of substituents on the reaction yield . Additionally, the effect of substituents on the thiazole moiety in ring-opening/ring-closing reactions of nitrosoimidazo[2,1-b][1,3]thiazoles has been investigated, leading to the formation of various [1,4]-thiazino[3,4-c][1,2,4]oxadiazol-3-ones . These studies suggest that "this compound" may also participate in similar reactions, which could be explored for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b][1,3]thiazole derivatives are influenced by their molecular structure. The presence of nitro, chlorobenzyl, and amine groups in "this compound" would affect its electron distribution, acidity/basicity, and solubility, which are important factors for its reactivity and potential pharmacological properties. Similar compounds have been characterized using IR spectroscopy, NMR, and mass spectrometry to determine the presence of specific functional groups and to confirm the structure of synthesized compounds . These techniques could be applied to analyze the physical and chemical properties of "this compound" as well.

科学的研究の応用

Synthesis of Imidazo[2,1-b]thiazole Derivatives : A series of imidazo[2,1-b]thiazoles, including derivatives similar to N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine, were synthesized using TDAE methodology. These compounds demonstrated potent antimicrobial activities against various bacterial strains and yeasts, particularly Candida strains (Juspin et al., 2010).

Hantzsch Thiazole Synthesis : N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines were synthesized via Hantzsch thiazole reaction, showing a method for producing derivatives of imidazo[2,1-b]thiazoles (Kamila et al., 2012).

Anti-infective Properties : Imidazo[2,1-b]thiazole derivatives, including those similar to the compound , were found to have significant antibacterial and antifungal properties, with specific compounds showing effectiveness against tuberculosis (Andreani et al., 2001).

Potential Antitumor Agents : Certain derivatives of imidazo[2,1-b]thiazoles, produced through ring-ring interconversion reactions, were identified as potential antitumor agents, suggesting a potential application in cancer research (Billi et al., 1999).

Chemotherapeutic Applications : Derivatives of imidazo[2,1-b]thiazoles, including this compound, have been studied for their potential use in prolonging chemotherapeutically induced remission in leukemia, showing promise as an adjunct in cancer treatment (Chirigos et al., 1975).

作用機序

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes involved in inflammation and pain .

Mode of Action

For instance, some thiazole compounds have been found to inhibit enzymes involved in the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

Thiazole derivatives can affect several biochemical pathways. For instance, they can inhibit the cyclo-oxygenase pathway, which is involved in the production of prostaglandins from arachidonic acid . By inhibiting this pathway, thiazole derivatives can potentially reduce inflammation and pain.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(3-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine. For instance, the solubility of the compound in different solvents can affect its absorption and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH.

特性

IUPAC Name |

N-[(3-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O2S/c13-9-3-1-2-8(6-9)7-14-10-11(17(18)19)16-4-5-20-12(16)15-10/h1-6,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZJMLTVHBOSHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC2=C(N3C=CSC3=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

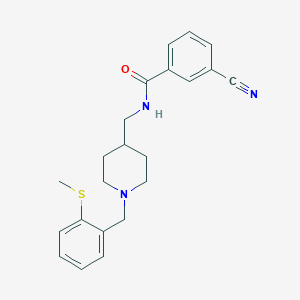

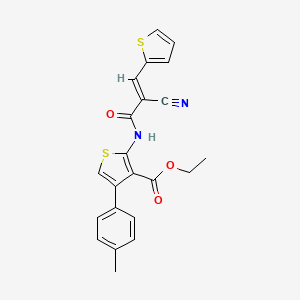

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)

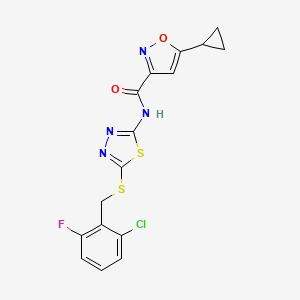

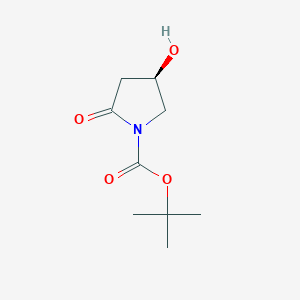

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)

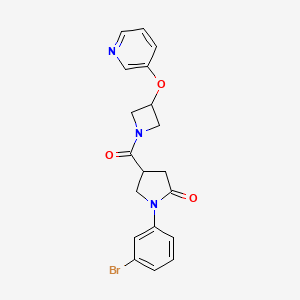

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016382.png)

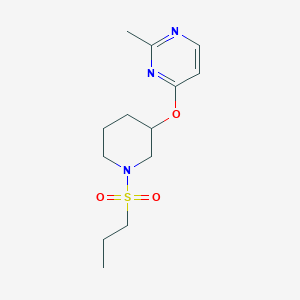

![N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3016385.png)